molecular formula BiH3 B104622 Bismuthine CAS No. 18288-22-7

Bismuthine

Cat. No.: B104622
CAS No.: 18288-22-7
M. Wt: 212.004 g/mol
InChI Key: BPBOBPIKWGUSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuthine, also known as bismuth trihydride, is a chemical compound with the formula BiH₃. It is the heaviest analogue of ammonia and is classified as a pnictogen hydride. This compound is a colorless gas that is highly unstable, decomposing to bismuth metal and hydrogen gas well below 0°C. The compound adopts a trigonal pyramidal structure with H–Bi–H angles of around 90° .

Preparation Methods

Bismuthine can be synthesized through the redistribution of methylthis compound (BiH₂Me). The reaction involves the following steps:

    Reduction of Methylbismuth Dichloride: Methylbismuth dichloride (BiCl₂Me) is reduced using lithium aluminum hydride (LiAlH₄) to produce methylthis compound (BiH₂Me).

    Redistribution Reaction: Methylthis compound undergoes redistribution to form this compound and trimethylthis compound (BiMe₃)[ 3 \text{BiH}_2\text{Me} \rightarrow 2 \text{BiH}_3 + \text{BiMe}_3 ]

Due to its instability, this compound is not produced on an industrial scale .

Chemical Reactions Analysis

Bismuthine undergoes several types of chemical reactions, including:

    Decomposition: this compound decomposes into bismuth metal and hydrogen gas[ 2 \text{BiH}_3 \rightarrow 3 \text{H}_2 + 2 \text{Bi} ]

    Oxidation: this compound can be oxidized to form bismuth oxide (Bi₂O₃).

    Substitution: this compound can react with halogens to form bismuth halides (e.g., BiCl₃, BiBr₃, BiI₃).

Common reagents used in these reactions include oxygen, halogens, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are bismuth metal, hydrogen gas, bismuth oxides, and bismuth halides .

Scientific Research Applications

Bismuthine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bismuthine involves its decomposition into bismuth metal and hydrogen gas. The molecular targets and pathways involved in its reactions are primarily related to its instability and tendency to decompose. This compound’s interactions with other compounds, such as halogens and oxygen, lead to the formation of bismuth halides and oxides .

Comparison with Similar Compounds

Bismuthine is similar to other pnictogen hydrides, such as ammonia (NH₃), phosphine (PH₃), arsine (AsH₃), and stibine (SbH₃). it is unique due to its higher molecular weight and greater instability. Unlike ammonia, which is stable and widely used, this compound decomposes rapidly at low temperatures. This instability makes this compound less practical for industrial applications compared to its lighter analogues .

Similar Compounds

  • Ammonia (NH₃)
  • Phosphine (PH₃)
  • Arsine (AsH₃)
  • Stibine (SbH₃)

This compound’s uniqueness lies in its position as the heaviest pnictogen hydride, which influences its chemical behavior and stability .

Properties

IUPAC Name

bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOBPIKWGUSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BiH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171355
Record name Bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.004 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18288-22-7
Record name Bismuthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18288-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bismuthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISMUTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.